molecular formula C6H15ClSi B140506 Chlorotriethylsilane CAS No. 994-30-9

Chlorotriethylsilane

Cat. No.: B140506
CAS No.: 994-30-9
M. Wt: 150.72 g/mol
InChI Key: DCFKHNIGBAHNSS-UHFFFAOYSA-N
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Description

C6H15ClSi . It is a colorless liquid that is primarily used as a silylating agent in organic synthesis. The compound is known for its reactivity with hydroxyl groups, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotriethylsilane is typically synthesized by the reaction of triethylsilane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(C2H5)3SiH+SOCl2(C2H5)3SiCl+SO2+HCl(C_2H_5)_3SiH + SOCl_2 \rightarrow (C_2H_5)_3SiCl + SO_2 + HCl (C2​H5​)3​SiH+SOCl2​→(C2​H5​)3​SiCl+SO2​+HCl

Industrial Production Methods: On an industrial scale, this compound is produced by the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst.

Chemical Reactions Analysis

Types of Reactions: Chlorotriethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding silyl ethers, amines, and thioethers.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form triethylsilanol and hydrochloric acid.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols in the presence of a base such as pyridine to form silyl ethers.

    Amines: Reacts with amines to form silylamines.

    Water: Hydrolyzes in the presence of water to form silanols.

Major Products:

    Silyl Ethers: Formed from the reaction with alcohols.

    Silylamines: Formed from the reaction with amines.

    Silanols: Formed from hydrolysis.

Scientific Research Applications

Chlorotriethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a silylating agent to protect hydroxyl groups during chemical synthesis. It is also employed in the preparation of silicon-based polymers and resins.

    Biology: Utilized in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the production of silicone oils, resins, and rubbers. .

Comparison with Similar Compounds

Chlorotriethylsilane stands out due to its balance between reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Properties

IUPAC Name

chloro(triethyl)silane
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InChI

InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCFKHNIGBAHNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15ClSi
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DSSTOX Substance ID

DTXSID6061361
Record name Silane, chlorotriethyl-
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Molecular Weight

150.72 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Chlorotriethylsilane
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Vapor Pressure

6.77 [mmHg]
Record name Chlorotriethylsilane
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CAS No.

994-30-9
Record name Triethylsilyl chloride
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Record name Chlorotriethylsilane
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Record name Silane, chlorotriethyl-
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Record name Silane, chlorotriethyl-
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Record name Chlorotriethylsilane
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Record name CHLOROTRIETHYLSILANE
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Synthesis routes and methods I

Procedure details

In a 50 ml apparatus, there were combined 4.5 g (0.039 mol) of Et3SiH and 3.5 g (0.039 mol) of 3-chloro-1-butene. Pt catalyst solution (0.01 ml) was added at 22° C., followed by heating up to 77° C. over 70 min. Vacuum distillation yielded 3.46 g (58.9%) of Et3SiCl and 0.61 g (7.6%) of Et3SiCH2CH2CHMeCl. This example demonstrates the low yield of Et3SiCH2CH2CHMeCl from the unpromoted reaction of Et3SiH with 3-chloro-1-butene.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Yield
58.9%
Yield
7.6%

Synthesis routes and methods II

Procedure details

A mixture of Et3SiH (10.5 g, 0.09 mol) and methallyl chloride (8.2 g, 0.09 mol) was combined in a 150 ml apparatus and 0.05 ml Pt catalyst solution added, followed by heating at reflux (115° C.) for 50 hr. Additional Pt catalyst solution (0.025 ml) was added at 40 hr. The incomplete reaction was distilled, yielding 4.98 g (36.8%) of Et3SiCl and 3.48 g (18.7%) of Et3SiCH2CHMeCH2Cl. This example shows that the unpromoted reaction of Et3SiH with methallyl chloride is very slow and endothermic.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.025 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
36.8%
Yield
18.7%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 7.7 g (0.1 mol of allyl chloride, and 0.05 ml Pt catalyst solution at 19° C. After stirring 1 hr, temperature had increased to 27° C., followed by heating at 70° C. for 17 hr. The incomplete reaction was vacuum distilled, yielding 8.9 g (42%) of Et3SiCl, and 3.0 g (15.5%) of Et3SiCH2CH2CH2Cl. The Et3SiCH2CH2C2Cl/Et3SiCl molar selectivity ratio was 0.37. This example shows that the unpromoted reaction between Et3SiH and CH2 =CHCH2Cl is very slow.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
42%
Yield
15.5%

Synthesis routes and methods IV

Procedure details

A four-necked flask was equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 12.9 g (0.10 mol) of dimethyldichlorosilane and 0.27 g (0.002 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 5.8 g (0.05 mol) of triethylsilane was added dropwise over 30 minutes. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 0.28 g (0,002 mol) of o-dimethoxy-benzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and triethylchlorosilane were isolated from reaction solution by distillation. There were obtained 3.78 g of dimethylchlorosilane and 7.37 g of triethylchlorosilane in a yield of 80% and 98%, respectively.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotriethylsilane
Reactant of Route 2
Reactant of Route 2
Chlorotriethylsilane
Reactant of Route 3
Chlorotriethylsilane
Reactant of Route 4
Chlorotriethylsilane

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